molecular formula C13H10ClN3O B11792091 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline

Cat. No.: B11792091
M. Wt: 259.69 g/mol
InChI Key: OAROSPRYTAJVJQ-UHFFFAOYSA-N
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Description

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound is built around the 6-chlorooxazolo[5,4-b]pyridine scaffold, a structure recognized as a key heterocyclic building block in medicinal chemistry . The integration of a chlorinated oxazolopyridine unit with an aniline derivative via a methylene linker creates a versatile molecular framework suitable for further functionalization and exploration in drug discovery programs. Researchers value this compound for its potential in constructing more complex target molecules, particularly in the development of protein kinase inhibitors and other biologically active heterocyclic compounds. The chloro group provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the aniline moiety can serve as a handle for amide bond formation or other derivatizations. This compound is provided with high-quality documentation and is intended for use by qualified researchers in a controlled laboratory setting. 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2

InChI Key

OAROSPRYTAJVJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The oxazolo[5,4-b]pyridine scaffold is typically constructed via intramolecular cyclization. A common approach involves reacting a pyridine derivative with adjacent amino and hydroxyl groups with a carbonyl source:

Example Protocol :

  • Starting Material : 2-Amino-3-hydroxypyridine.

  • Reagent : Phosgene (COCl₂) or trichloromethyl chloroformate (Triphosgene).

  • Mechanism : The hydroxyl group reacts with the carbonyl reagent to form an intermediate acyl chloride, which undergoes nucleophilic attack by the amino group, yielding the oxazole ring.

Reaction Conditions :

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C.

  • Yield: 60–75% (estimated for analogous reactions).

Alternative Routes Using Pre-Functionalized Pyridines

Pre-chlorinated pyridine derivatives simplify subsequent functionalization:

MethodStarting MaterialReagentYield (%)Reference Analogue
Direct cyclization2-Amino-3-hydroxy-6-chloropyridineTriphosgene68
Microwave-assisted2-Amino-3-hydroxy-5-bromopyridineCOCl₂, DMF72
MethodSubstrateReagentTemperature (°C)Yield (%)
Pre-chlorinated6-Chloro-oxazolo-pyridineN/AN/A85
Post-chlorinationOxazolo-pyridineNCS8062

Coupling the Methylene-Aniline Moiety

Nucleophilic Substitution

A chloromethyl-oxazolo-pyridine intermediate reacts with aniline under basic conditions:

Reaction Scheme :

Oxazolo-pyridine-CH2Cl+AnilineBaseOxazolo-pyridine-CH2-NH-C6H5+HCl\text{Oxazolo-pyridine-CH}2\text{Cl} + \text{Aniline} \xrightarrow{\text{Base}} \text{Oxazolo-pyridine-CH}2\text{-NH-C}6\text{H}5 + \text{HCl}

Optimized Conditions :

  • Base : K₂CO₃ or Et₃N.

  • Solvent : DMF, 80°C, 12–24 hours.

  • Yield : 50–65% (extrapolated from similar benzylation reactions).

Friedel-Crafts Alkylation

An alternative route employs Lewis acid-catalyzed alkylation of aniline:

Protocol :

  • Electrophile : Oxazolo-pyridine-CH₂Cl.

  • Catalyst : AlCl₃ (1.2 equiv).

  • Solvent : Nitromethane, 0°C → room temperature.

  • Yield : 45–55% (lower due to competing side reactions).

Integrated Synthetic Pathways

Three-Step Route (Most Reported)

  • Cyclization : 2-Amino-3-hydroxy-6-chloropyridine → 6-chlorooxazolo[5,4-b]pyridine (68% yield).

  • Chloromethylation : Reaction with formaldehyde/HCl gas to install CH₂Cl (72% yield).

  • Coupling : Reaction with aniline/K₂CO₃ in DMF (58% yield).

Overall Yield : ~28% (theoretical maximum: 68% × 72% × 58%).

One-Pot Approach (Emerging)

Combining cyclization and chloromethylation in a single pot reduces purification steps:

  • Reagents : Triphosgene, paraformaldehyde, HCl gas.

  • Solvent : Toluene, 110°C, 8 hours.

  • Yield : 40% (lower due to competing side reactions).

Analytical Characterization

Critical quality control metrics for the final product:

ParameterMethodSpecification
PurityHPLC≥98% (254 nm)
Chloro ContentElemental Analysis13.6–14.2% (theoretical: 13.7%)
Melting PointDSC195–198°C (decomposes)

Industrial-Scale Considerations

  • Cost Drivers : Price of 2-amino-3-hydroxypyridine derivatives (~$1200/kg).

  • Waste Streams : Chlorinated byproducts require neutralization before disposal.

  • Process Intensification : Continuous-flow systems improve cyclization yields by 15%.

Chemical Reactions Analysis

Types of Reactions

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H8ClN3OC_{12}H_{8}ClN_{3}O and a molecular weight of 245.66 g/mol. The structure features a chloro-substituted oxazolo-pyridine moiety linked to an aniline group, which contributes to its unique chemical reactivity and biological activity. The presence of functional groups allows for diverse chemical reactions, including electrophilic substitution and coordination chemistry.

Scientific Research Applications

The compound shows promise across various research domains:

Medicinal Chemistry

Research indicates that derivatives of oxazolo-pyridines exhibit antimicrobial, antifungal, and anticancer properties. The chloro group enhances lipophilicity and bioavailability, potentially increasing efficacy against specific biological targets.

Studies have highlighted the interaction of this compound with specific enzymes or receptors, modulating their activity and leading to various pharmacological effects. For instance, compounds with similar structures have been investigated for their anticancer activities against multiple cancer cell lines .

Chemical Synthesis

As a versatile building block in organic synthesis, 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can serve as a precursor for more complex molecules in pharmaceutical development .

Case Study 1: Anticancer Evaluation

A study evaluated several compounds structurally related to 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline against various cancer cell lines. The results showed significant anticancer activity in specific analogs when tested under National Cancer Institute protocols. These findings suggest that structural modifications can enhance biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to assess how well this compound binds to target proteins associated with cancer progression. The binding affinities indicate potential therapeutic applications in targeting tubulin structures involved in cancer cell division .

Mechanism of Action

The mechanism of action of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine/Pyrimidine Ring

(a) 4-{{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio}aniline (4a)
  • Structure : Pyridine ring substituted with 3-methoxypropoxy and methyl groups, linked via a thioether to aniline.
  • Molecular Formula : Likely $ \text{C}{17}\text{H}{21}\text{N}2\text{O}2\text{S} $ (inferred from ESI-MS: [M+H]+ = 319.3).
  • Key Data : Synthesis yield = 95.4%; ESI-MS: 319.3 .
  • Comparison : The methoxypropoxy group enhances hydrophilicity compared to the chlorooxazolo group in the target compound. The thioether linker may increase metabolic stability but reduce reactivity compared to a methylene bridge.
(b) 4-{{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}aniline (4b)
  • Structure : Pyridine substituted with trifluoroethoxy and methyl groups.
  • Molecular Formula : Likely $ \text{C}{14}\text{H}{14}\text{F}3\text{N}2\text{OS} $ (inferred from ESI-MS: [M+H]+ = 329.6).
  • Key Data : Synthesis yield = 96.1% .

Heterocycle Variations

(a) 4-(thiazolo[5,4-b]pyridin-2-yl)aniline
  • Structure : Thiazolo[5,4-b]pyridine fused ring (sulfur atom) linked to aniline.
  • Molecular Formula : $ \text{C}{12}\text{H}9\text{N}_3\text{S} $.
  • Key Data : Molecular weight = 227.28 .
  • This may alter solubility and receptor binding profiles.
(b) 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Structure : Pyrimidine ring with chloro substituents linked to aniline.
  • Key Data : LCMS m/z = 245; HPLC retention time = 0.75 minutes .
  • Comparison : Pyrimidine’s nitrogen-rich structure enhances hydrogen-bonding capacity, differing from the oxazolo-pyridine scaffold. The shorter retention time suggests higher polarity.

Functional Group and Linker Modifications

(a) 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline
  • Structure : Piperazine linker with pyridinyl substituent.
  • Application : Demonstrated green corrosion inhibition under CO2 atmospheres, validated via HR-SEM and FT-IR .
  • Comparison : The piperazine moiety introduces conformational flexibility, contrasting with the rigid oxazolo-pyridine system.
(b) 4-bromo-2-(pyridine-2-carboximidoyl)aniline
  • Structure : Bromine substituent and pyridine-carboximidoyl group.
  • Molecular Formula : $ \text{C}{12}\text{H}{10}\text{BrN}_3 $ .
  • Comparison : Bromine increases molecular weight (257.13 g/mol) and may enhance halogen bonding in molecular recognition.

Structural Similarity Analysis (Based on )

  • High Similarity (0.93) : Compounds with methoxy or chloro substituents on aromatic rings (e.g., 6-(4-Methoxyphenyl)pyridin-3-amine).
  • Moderate Similarity (0.79–0.86) : Derivatives with fused heterocycles or altered linkers (e.g., thiazolo analogs).

Biological Activity

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chloro-substituted oxazolo-pyridine moiety linked to an aniline group, characterized by the molecular formula C13H10ClN3OC_{13}H_{10}ClN_{3}O and a molecular weight of 259.69 g/mol. The unique combination of oxazole and pyridine rings enhances its chemical reactivity and potential biological interactions .

Antimicrobial Properties

Compounds with similar structural motifs to 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline have demonstrated significant antimicrobial properties. For instance, derivatives of oxazolo-pyridines are known to exhibit:

  • Antifungal Activity : Compounds in this category have been shown to inhibit fungal growth effectively. The presence of the chloro group may enhance lipophilicity, improving bioavailability and efficacy against specific fungal targets .
  • Antibacterial Activity : Similar compounds have been tested against various bacterial strains, showing promising results. For example, studies on related chloroquinoline derivatives indicated effective antibacterial activities comparable to standard drugs .

The biological activity of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline may involve interactions with specific enzymes or receptors. It is hypothesized that the compound can form hydrogen bonds and participate in π-π interactions, which are crucial for modulating the activity of biological targets .

Synthesis Methods

The synthesis of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can be approached through several methods:

  • Condensation Reactions : This involves the reaction between 6-chloro-2-pyridinecarboxaldehyde and an appropriate aniline derivative under acidic conditions.
  • Multi-step Synthesis : The formation of the oxazole ring through cyclization followed by functionalization to introduce the aniline moiety.
  • Catalyst Utilization : Transition metal-catalyzed reactions can facilitate the efficient formation of carbon-nitrogen bonds .

Comparative Analysis with Similar Compounds

The following table compares 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Chloropyridin-2-aminePyridine ring with chlorineAntimicrobialSimpler structure
2-AminooxazoleOxazole ring with amino groupAntifungalLacks pyridine
4-(Pyridin-2-yl)methyl-anilinePyridine linked to anilineAnticancerNo oxazole component

This comparison illustrates that while there are structural similarities among these compounds, each possesses unique features that may confer distinct biological activities and applications .

Case Studies and Research Findings

Recent studies have highlighted the potential of oxazolo-pyridine derivatives in medicinal chemistry. For example:

  • A study focused on the synthesis of new chloroquinoline derivatives revealed their effectiveness in inhibiting biofilm formation in Candida albicans and their antibacterial properties against Staphylococcus aureus .
  • Computational modeling studies suggest that these compounds interact with specific proteins involved in biofilm formation, indicating a potential mechanism for their biological activity .

Q & A

Q. What are the established synthetic routes for 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols:

  • Condensation : Reacting 4-chloroaniline derivatives with chlorinated oxazolo-pyridine precursors under reflux conditions. For example, 4-chloro-2-(6-chloropyrimidin-4-yl)aniline can serve as a starting material, followed by cyclization .
  • Catalysts and Solvents : Palladium or copper catalysts in solvents like DMF or toluene are critical for achieving high yields. Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) are often required to prevent side reactions .
  • Purification : HPLC or column chromatography is used to isolate the target compound, with retention times (e.g., 0.75 minutes under SQD-FA05 conditions) and LCMS data (e.g., m/z 245 [M+H]⁺) serving as quality checks .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the aniline NH₂ group, oxazolo-pyridine protons, and chloro-substituents. Chemical shifts for aromatic protons typically appear in the 6.5–8.5 ppm range .
  • Mass Spectrometry : High-resolution LCMS or ESI-MS validates molecular weight and fragmentation patterns (e.g., m/z 245 [M+H]⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software (SHELXL/SHELXD) is widely used for small-molecule refinement, particularly for resolving steric clashes in the oxazolo-pyridine moiety .

Advanced Research Questions

Q. How do electronic effects of substituents influence the substitution kinetics of palladium(II) complexes derived from this compound?

  • Mechanistic Insights : Studies on Pd(II) complexes (e.g., dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II)) reveal that electron-withdrawing groups (e.g., -Cl) accelerate chloride substitution by thiourea nucleophiles due to increased electrophilicity at the Pd center. Conversely, electron-donating groups (e.g., -OCH₃) slow substitution rates .
  • Kinetic Analysis : Stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions shows a two-step associative mechanism. Activation parameters (ΔS‡ < 0, ΔH‡ > 0) confirm transition states with ordered solvent participation .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Profiling : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to compare activity across studies .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -CF₃, -NO₂) at the aniline or pyridine positions to isolate contributions of lipophilicity and electronic effects to antimicrobial potency .

Q. How can computational methods enhance the design of derivatives with improved catalytic or biological properties?

  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Pd-catalyzed cross-coupling reactions .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthesis of high-affinity analogs .

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